3-(三甲基甲硅烷基)吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

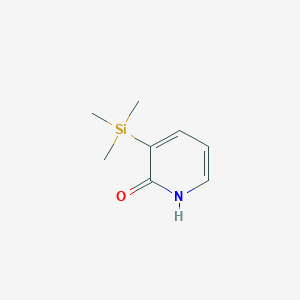

“3-(Trimethylsilyl)pyridin-2-ol” is a chemical compound that contains a pyridin-2-ol group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .

Synthesis Analysis

The synthesis of compounds similar to “3-(Trimethylsilyl)pyridin-2-ol” often involves the use of trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . For example, the reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded a binuclear, homoleptic Co(II) aminopyridinate complex .Molecular Structure Analysis

The molecular structure of “3-(Trimethylsilyl)pyridin-2-ol” can be represented by the formula C8H13NSi . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .科学研究应用

衍生物的质谱

- 已研究吡啶-2-、-3-和-4-酰胺肟及其 O-三甲基甲硅烷基衍生物(包括氘代衍生物)的质谱,为这些化合物的碎裂途径提供了有价值的见解 (Pearse & Jacobsson, 1980)。

有机发光二极管 (OLED)

- 已合成基于 2-苯基-5-(三甲基甲硅烷基)吡啶作为环金属化配体的均配 Ir(III) 配合物,用于高效的绿色磷光 OLED。这些配合物表现出优异的电致发光波长和效率,证明了三甲基甲硅烷基取代的吡啶在先进材料应用中的效用 (Kim 等,2018)。

催化和有机合成

- 3 族金属三酰胺配合物,特别是钇和钆的配合物,催化吡啶衍生物的邻位 C-H 键加成到未活化亚胺的 C═N 双键中,形成氨基甲基化产物。这突出了三甲基甲硅烷基取代的吡啶在促进重要的有机转化中的作用 (Nagae 等,2015)。

分子结构研究

- 已研究各种 2-三甲基甲硅烷基取代的吡啶的合成和分子结构。这包括对取代基向氮杂原子弯曲的研究,为这些化合物的结构性质提供了有价值的见解 (Riedmiller 等,1999)。

合成方法

- 已开发出一种用于 3-(吡啶-2-基)-2,3-二氢氮杂环己烯的一锅式合成方法,利用 Rh2(esp)2 催化的重氮酯与三甲基甲硅烷基保护的 2-(吡啶-2-基)-2H-氮杂环丙烯的反应。这展示了三甲基甲硅烷基团在复杂有机合成中的保护作用 (Koronatov 等,2019)。

作用机制

Mode of Action

It is known that pyridin-2-ol, a related compound, can act as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . It is possible that 3-(Trimethylsilyl)pyridin-2-ol may exhibit similar reactivity.

Result of Action

. This suggests that 3-(Trimethylsilyl)pyridin-2-ol may have similar effects.

属性

IUPAC Name |

3-trimethylsilyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDXZLSEGNNOIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)

![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)

![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)

![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)